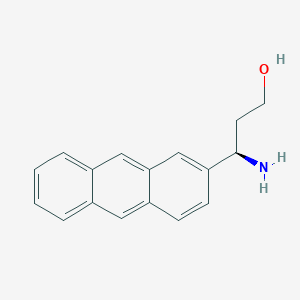
6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C11H14ClN. This compound is part of the tetrahydronaphthalene family, characterized by a naphthalene ring system that has been partially hydrogenated. The presence of a chlorine atom and a methyl group on the naphthalene ring, along with an amine group, makes this compound unique and of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the hydrogenation of a chlorinated naphthalene derivative. One common method includes the following steps:
Chlorination: Starting with 5-methyl-1,2,3,4-tetrahydronaphthalene, a chlorination reaction is carried out using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 6-position.
Amination: The chlorinated intermediate is then subjected to an amination reaction using ammonia or an amine source under high pressure and temperature to introduce the amine group at the 1-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the hydrogenation process, and the reactions are typically carried out under controlled conditions to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding imines or nitriles.
Reduction: Reduction reactions can further hydrogenate the naphthalene ring or reduce any oxidized forms of the compound.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl groups or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Fully hydrogenated naphthalene derivatives.
Substitution: Hydroxylated or alkylated derivatives.
科学研究应用
6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects depends on its interaction with molecular targets. The amine group can form hydrogen bonds with biological molecules, potentially affecting enzyme activity or receptor binding. The chlorine and methyl groups may influence the compound’s hydrophobic interactions and overall molecular stability.
相似化合物的比较
1,2,3,4-Tetrahydronaphthalene: Lacks the chlorine and methyl groups, making it less reactive in certain chemical reactions.
6-Chloro-1,2,3,4-tetrahydronaphthalene: Similar structure but without the methyl group, affecting its chemical properties and reactivity.
5-Methyl-1,2,3,4-tetrahydronaphthalene:
Uniqueness: 6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the combination of the chlorine and methyl groups on the naphthalene ring, along with the amine group. This specific arrangement of functional groups provides distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
属性
分子式 |
C11H14ClN |
|---|---|
分子量 |
195.69 g/mol |
IUPAC 名称 |
6-chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14ClN/c1-7-8-3-2-4-11(13)9(8)5-6-10(7)12/h5-6,11H,2-4,13H2,1H3 |
InChI 键 |
CKSATNLNXRZQHJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC2=C1CCCC2N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


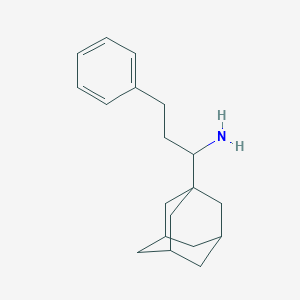
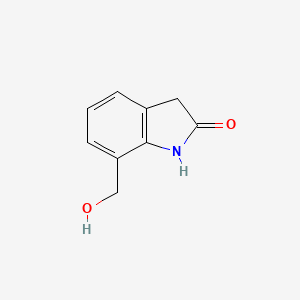
![methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13037234.png)


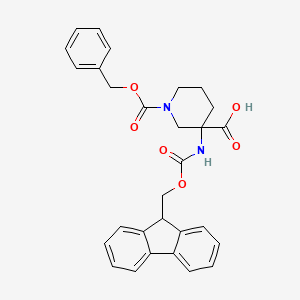
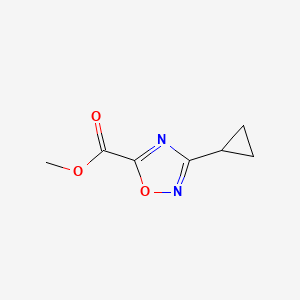
![(R)-N-Hydroxy-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13037264.png)
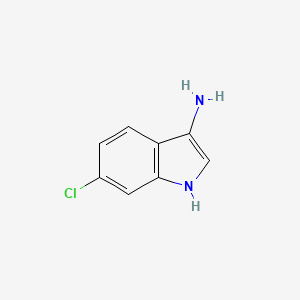
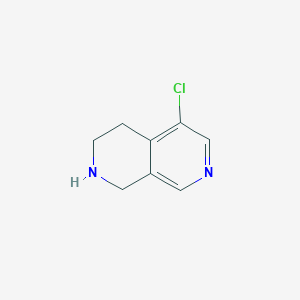
![4-Methyl-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13037275.png)
![3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylicacid](/img/structure/B13037279.png)
